molecular formula C20H18N4O5S B5396308 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid

4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid

Cat. No.: B5396308
M. Wt: 426.4 g/mol
InChI Key: LPWFYJWMGXIYSZ-YBEGLDIGSA-N
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Description

4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core linked to a pyrazole ring, which is further connected to a benzene sulfonic acid group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid typically involves multi-step organic reactions The process begins with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions Common reagents used in these steps include strong acids, bases, and oxidizing agents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The benzene ring and other functional groups can undergo substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s benzodiazole and pyrazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-carboxylic acid
  • 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-phosphonic acid

Uniqueness

The uniqueness of 4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group differentiates it from similar compounds, enhancing its solubility and reactivity in various applications.

Properties

IUPAC Name

4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-16(10-13-4-9-17-18(11-13)23(3)20(26)22(17)2)19(25)24(21-12)14-5-7-15(8-6-14)30(27,28)29/h4-11H,1-3H3,(H,27,28,29)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWFYJWMGXIYSZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=C(C=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=C(C=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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